![molecular formula C19H15N5O4S B2888754 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 894068-59-8](/img/structure/B2888754.png)
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple rings including a pyridazine ring and a triazole ring. The exact structure would need to be confirmed through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For similar compounds, properties such as boiling point and molecular weight have been reported .Applications De Recherche Scientifique
Design and Synthesis of ALS Inhibitors
A study by Ren et al. (2000) explores the design, synthesis, and structure-activity relationships of novel ALS inhibitors, including triazolopyrimidinesulfonamide derivatives. This research assesses herbicidal activities and validates biophore models, with certain compounds showing good activity against various species, highlighting the potential agricultural applications of such chemical structures Ren et al., 2020.
Antimalarial and COVID-19 Applications
Fahim and Ismael (2021) conducted a study on antimalarial sulfonamides and their potential application as COVID-19 drugs. Theoretical investigations and molecular docking studies suggested that certain sulfonamide derivatives could exhibit significant antimalarial activity and possess desirable ADMET properties, pointing towards their use in addressing infectious diseases Fahim & Ismael, 2021.
Insecticidal Agents Against Cotton Leafworm
Soliman et al. (2020) synthesized a series of bioactive sulfonamide thiazole derivatives and evaluated their insecticidal activities against the cotton leafworm, Spodoptera littoralis. Their research contributes to the development of novel insecticidal agents, providing insights into the potential of sulfonamide derivatives in pest control Soliman et al., 2020.
Herbicidal Activity
Research on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, as explored by Moran (2003), showed that these compounds possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This study underscores the role of such chemical structures in developing new herbicides Moran, 2003.
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of this compound is the Cell division protein ZipA . This protein is essential for cell division and stabilizes the FtsZ protofilaments by cross-linking them . It also serves as a cytoplasmic membrane anchor for the Z ring .
Mode of Action
The compound interacts with its target, the Cell division protein ZipA, and stabilizes the FtsZ protofilaments by cross-linking them . This interaction serves as a cytoplasmic membrane anchor for the Z ring .
Result of Action
The result of the compound’s action is the stabilization of FtsZ protofilaments, which are essential for bacterial cell division . This could potentially inhibit bacterial growth, although further studies are needed to confirm this.
Propriétés
IUPAC Name |
N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O4S/c25-29(26,15-4-6-17-18(11-15)28-9-8-27-17)23-14-3-1-2-13(10-14)16-5-7-19-21-20-12-24(19)22-16/h1-7,10-12,23H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUMTYDQERJIRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC(=C3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.